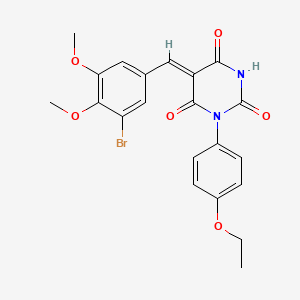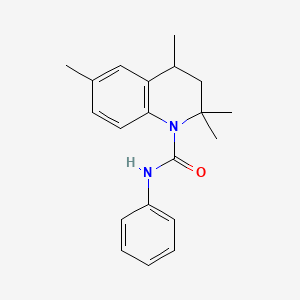![molecular formula C15H11N3O4S B4898272 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)
2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide, also known as TAN-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to DNA damage and cell death in cancer cells. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Physiologically, this compound has been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory and antifungal properties, making it a versatile compound for research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
For research include the development of 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide derivatives, further studies on its mechanism of action, and studies on its pharmacokinetics and toxicity.
Méthodes De Synthèse
The synthesis of 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide involves a multi-step process that begins with the reaction of 4-methoxy-2-nitrobenzaldehyde with thiourea to form 4-methoxy-2-nitrophenylthiourea. This intermediate is then reacted with furfural to form the final product, this compound. The purity of this compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-fungal properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. This compound has also been found to inhibit the production of inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. Additionally, this compound has been shown to have antifungal activity against several fungal strains.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-21-10-2-4-12(13(7-10)18(19)20)14-5-3-11(22-14)6-9(8-16)15(17)23/h2-7H,1H3,(H2,17,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKKLABNXVPQU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)


![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)


